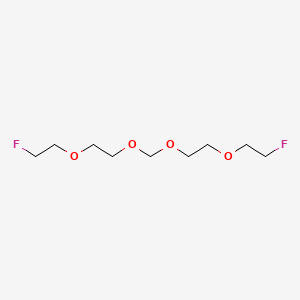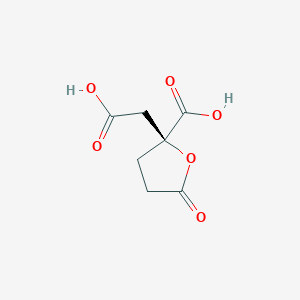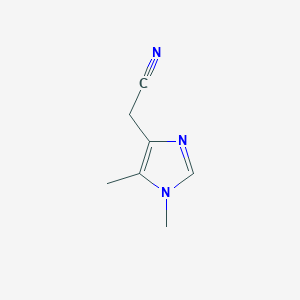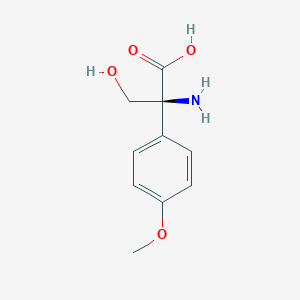![molecular formula C9H17NO4S B12849110 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/no-structure.png)
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C9H17NO4S. It consists of 17 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom
Preparation Methods
The synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid involves several steps. One common method includes the reaction of thiomorpholine with ethylene oxide, followed by the introduction of a carboxylic acid group. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The sulfur atom in the thiomorpholine ring may also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar compounds to 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid include:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure but differ in their substituents.
Ethylene glycol derivatives: Compounds with similar ethylene glycol chains but different functional groups.
Carboxylic acid derivatives: Compounds with carboxylic acid groups but different ring structures. The uniqueness of this compound lies in its combination of the thiomorpholine ring, ethylene glycol chain, and carboxylic acid group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H17NO4S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
4-[2-(2-hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c11-3-5-14-4-1-10-2-6-15-7-8(10)9(12)13/h8,11H,1-7H2,(H,12,13) |
InChI Key |
FUSPGWLFBJCESW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1CCOCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)

